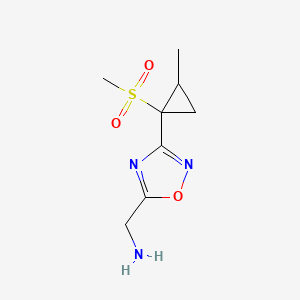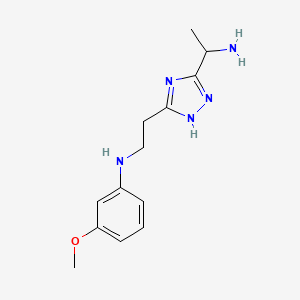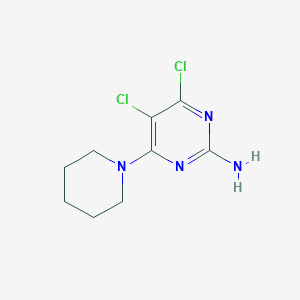
4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions, a piperidin-1-yl group at the 6th position, and an amine group at the 2nd position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichloropyrimidine and piperidine.
Nucleophilic Substitution: The 4,5-dichloropyrimidine undergoes nucleophilic substitution with piperidine in the presence of a base such as potassium carbonate. This reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amine group at the 2nd position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Catalysts: Palladium catalysts for certain substitution reactions
Bases: Potassium carbonate, sodium hydride
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives.
Aplicaciones Científicas De Investigación
4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a tool compound in biological studies to investigate cellular pathways and molecular mechanisms.
Chemical Biology: The compound is used in chemical biology to design probes and inhibitors for various biological targets.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to antiproliferative effects in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine: Similar structure but with one less chlorine atom.
6-(Piperidin-1-yl)pyrimidine-2,4-diamine: Contains an additional amine group at the 4th position.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Contains pyrazolyl groups instead of chlorine atoms.
Uniqueness
4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of the piperidin-1-yl group and the dichloropyrimidine core provides a distinct chemical scaffold that can be exploited for various applications in medicinal and materials chemistry.
Propiedades
Fórmula molecular |
C9H12Cl2N4 |
|---|---|
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H12Cl2N4/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5H2,(H2,12,13,14) |
Clave InChI |
MVTANYJOOAVQJK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate](/img/structure/B11794353.png)
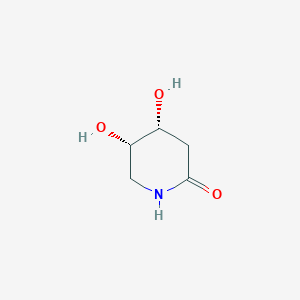
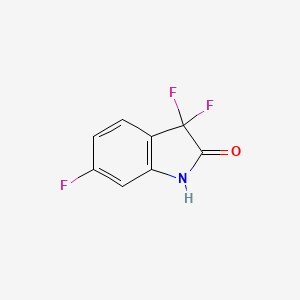
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)
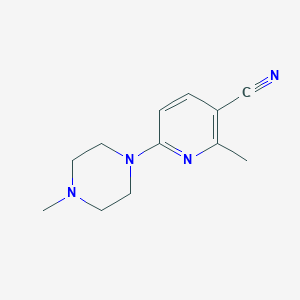
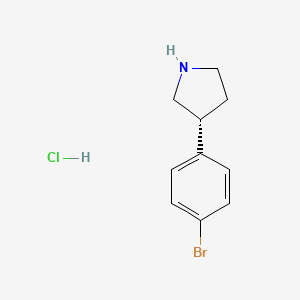

![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)

